Methyl 4-(azepane-1-carbonylamino)benzoate
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Overview
Description
Methyl 4-(azepane-1-carbonylamino)benzoate, also known as M4ACB, is a chemical compound that belongs to the class of carbamates. It has been widely used in scientific research due to its unique chemical properties and potential for various applications.
Mechanism of Action
Methyl 4-(azepane-1-carbonylamino)benzoate exerts its biological activity through the inhibition of enzymes by forming covalent bonds with the active site residues. It has been shown to interact with the catalytic triad of acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. Methyl 4-(azepane-1-carbonylamino)benzoate also inhibits carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and ion transport.
Biochemical and Physiological Effects:
Methyl 4-(azepane-1-carbonylamino)benzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been reported to increase the levels of acetylcholine and butyrylcholine in the brain, which are neurotransmitters involved in cognitive function and memory. Methyl 4-(azepane-1-carbonylamino)benzoate has also been shown to reduce the levels of carbonic anhydrase in the blood, which may have implications for the treatment of glaucoma and other diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-(azepane-1-carbonylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and modified to suit specific research needs. However, Methyl 4-(azepane-1-carbonylamino)benzoate also has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the use of Methyl 4-(azepane-1-carbonylamino)benzoate in scientific research. One area of interest is the development of Methyl 4-(azepane-1-carbonylamino)benzoate-based inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the use of Methyl 4-(azepane-1-carbonylamino)benzoate as a building block for the synthesis of novel bioconjugates for targeted drug delivery and imaging. Further research is also needed to explore the potential therapeutic applications of Methyl 4-(azepane-1-carbonylamino)benzoate in other diseases, such as cancer and metabolic disorders.
In conclusion, Methyl 4-(azepane-1-carbonylamino)benzoate is a promising chemical compound that has been widely used in scientific research for various applications. Its unique chemical properties and potential for drug discovery and bioconjugation make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of Methyl 4-(azepane-1-carbonylamino)benzoate for therapeutic applications and to address its limitations.
Synthesis Methods
Methyl 4-(azepane-1-carbonylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with azepane and methyl chloroformate. The final product is obtained through purification and crystallization. This method has been optimized to achieve high yield and purity of Methyl 4-(azepane-1-carbonylamino)benzoate.
Scientific Research Applications
Methyl 4-(azepane-1-carbonylamino)benzoate has been extensively used in scientific research for various applications, including drug discovery, enzyme inhibition, and bioconjugation. It has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 4-(azepane-1-carbonylamino)benzoate has also been used as a building block in the synthesis of bioconjugates for targeted drug delivery and imaging.
properties
IUPAC Name |
methyl 4-(azepane-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXHPXKNFAZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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